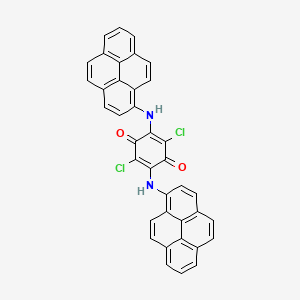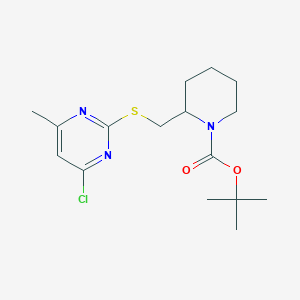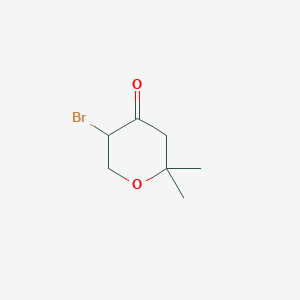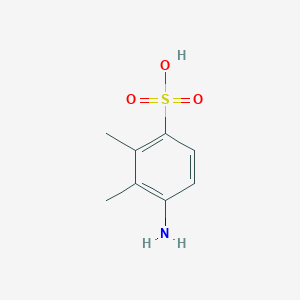
4-Amino-2,3-dimethylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,3-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and methyl groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylaniline followed by nitration and subsequent reduction. The reaction conditions often include the use of sulfuric acid for sulfonation, nitric acid for nitration, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,3-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron or tin in hydrochloric acid are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Applications De Recherche Scientifique
4-Amino-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Amino-2,3-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbenzenesulfonic acid
- 4-Amino-2,5-dimethylbenzenesulfonic acid
- 3-Amino-2,4-dimethylbenzenesulfonic acid
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
74319-86-1 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
4-amino-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clé InChI |
KFVCGCYALLDNBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





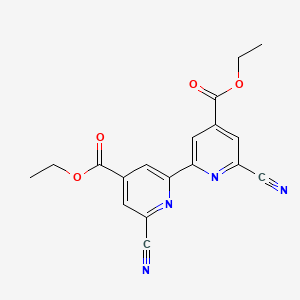
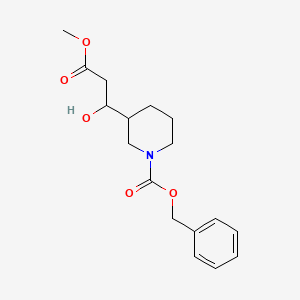


![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)
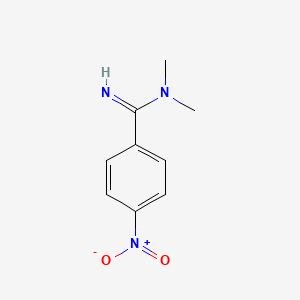

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
